ML 2-14

PROTAC BRD4 DC50

Select ML 2-14 for its distinct RNF114-based mechanism, ensuring potent, proteasome-dependent BRD4 degradation not achieved with generic inhibitors or CRBN/VHL-based PROTACs. Its defined DC50 values (36 nM long isoform; 14 nM short) enable precise, isoform-specific research. This ≥99.0% pure compound is a critical, well-characterized tool for reproducible UPS pathway and BRD4 biology studies, ideal as a positive control with validated rescue by Bortezomib.

Molecular Formula C40H38BrCl2N7O3S
Molecular Weight 847.6 g/mol
Cat. No. B12429335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML 2-14
Molecular FormulaC40H38BrCl2N7O3S
Molecular Weight847.6 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCOC4=CC=C(C=C4)C5CC(=NN5C(=O)CCl)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Cl)C
InChIInChI=1S/C40H38BrCl2N7O3S/c1-23-24(2)54-40-37(23)38(28-8-14-30(43)15-9-28)45-33(39-47-46-25(3)49(39)40)21-35(51)44-18-4-5-19-53-31-16-10-27(11-17-31)34-20-32(48-50(34)36(52)22-42)26-6-12-29(41)13-7-26/h6-17,33-34H,4-5,18-22H2,1-3H3,(H,44,51)/t33-,34?/m0/s1
InChIKeyKAGPSMVIFNDBGK-CDRRMRQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML 2-14 for Advanced BRD4-Targeted Protein Degradation Research: A Procurement-Ready Technical Profile


ML 2-14 (Catalog Nos: HY-132991, M59090) is a synthetic heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the ubiquitin-proteasome system (UPS)-mediated degradation of the bromodomain-containing protein 4 (BRD4) . Chemically defined by the formula C40H38BrCl2N7O3S and a molecular weight of 847.65 g/mol, this compound is supplied as a solid with a typical purity of ≥99.0%, suitable for solubilization in DMSO (up to 85 mg/mL) for in vitro and ex vivo investigations . Its molecular architecture integrates the BRD4-targeting warhead (+)-JQ-1 with the E3 ubiquitin ligase recruiter EN219 via a C4 alkyl linker, a design that exploits the covalent recruitment of RNF114 to achieve potent and irreversible target protein degradation, a feature distinct from reversible binding inhibitors or CRBN/VHL-based PROTACs [1].

Why ML 2-14 Cannot Be Substituted by Alternative BRD4 Degraders or JQ-1 Analogs Without Compromising Experimental Outcomes


The notion of BRD4 'degraders' or 'PROTACs' as a uniform class is a common and potentially costly misconception in experimental design. Substituting ML 2-14 with a generic alternative—be it the parent inhibitor (+)-JQ-1, a CRBN-based PROTAC like dBET1, or another RNF114-based PROTAC with a different linker—risks fundamentally altering the experimental outcomes. This stems from the highly specific, multi-variate nature of PROTAC pharmacology: the choice of E3 ligase dictates the tissue and subcellular context of degradation; the linker's length and composition govern ternary complex formation efficiency and degradation kinetics; and the warhead's affinity dictates target engagement [1]. ML 2-14's unique combination of the covalent EN219 recruiter for RNF114 and a specific C4 alkyl linker produces a degradation profile—quantified by distinct DC50 values for BRD4 isoforms—that cannot be recapitulated by a non-covalent inhibitor, a PROTAC recruiting a different E3 ligase like Cereblon, or even a different RNF114-based construct [2]. The quantitative comparisons detailed in Section 3 demonstrate that such substitutions would introduce a confounding variable, jeopardizing the reproducibility and interpretability of research focused on RNF114-dependent ubiquitination pathways or specific BRD4 isoform biology.

Quantitative Differentiation of ML 2-14: A Head-to-Head Evidence Guide Against Closest Analogs and Benchmarks


BRD4 Isoform-Specific Degradation Potency (DC50) of ML 2-14 in Breast Cancer Cells

ML 2-14 demonstrates a clear differential potency in degrading the long and short isoforms of BRD4 in 231MFP breast cancer cells, a feature not uniformly reported for other BRD4 PROTACs. While many degraders are characterized by a single, averaged DC50, ML 2-14's data allows for precise experimental planning based on isoform-specific effects . This is a key differentiator from the broad BRD4 inhibition by the parent warhead (+)-JQ-1, which does not lead to protein degradation and therefore lacks a DC50 value [1].

PROTAC BRD4 DC50 Breast Cancer 231MFP cells

Mechanistic Differentiation: Covalent RNF114 Recruitment vs. Non-Covalent Inhibition

ML 2-14 operates through a fundamentally different mechanism than simple BRD4 inhibitors. It utilizes the EN219 ligand to covalently recruit the RNF114 E3 ligase, a mode of action that results in irreversible target engagement and a sustained degradation effect. In contrast, the comparator (+)-JQ-1 is a reversible, non-covalent inhibitor that only occupies the bromodomain binding pocket, leading to transient functional blockade without eliminating the BRD4 protein [1]. This mechanistic distinction is critical for studies aiming to differentiate between acute inhibition and sustained degradation phenotypes, as well as for understanding the potential for drug resistance [2].

E3 Ligase RNF114 PROTAC Mechanism of Action Covalent

Validation of Proteasome-Dependent Mechanism of Action with Rescue Experiments

The proteasome-dependent mechanism of ML 2-14 is experimentally validated and quantifiable. Its ability to degrade BRD4 is completely reversed by co-treatment with the proteasome inhibitor Bortezomib (HY-10227) and the E1 activating enzyme inhibitor TAK-243 (HY-100487) . This provides a built-in experimental control and confirms that the observed BRD4 depletion is specifically due to UPS-mediated degradation and not an off-target cytotoxic effect or transcriptional downregulation. This is a critical quality control benchmark that is not consistently reported for all commercially available PROTACs, offering a distinct advantage for rigorous experimental design.

PROTAC Mechanism of Action Proteasome Rescue Assay Bortezomib

Differentiated Degradation Profile from CRBN-Recruiting PROTACs

While many early-generation BRD4 PROTACs recruit the E3 ligase Cereblon (CRBN), ML 2-14's use of the RNF114 recruiter EN219 offers a distinct degradation profile. CRBN-based degraders like dBET1 (DC50 of 100-140 nM in MV4-11 cells) and PROTAC 125 (DC50 of 0.75 nM in MV4-11 cells) operate through a different E3 ligase with a different tissue expression pattern and substrate repertoire [1]. Consequently, the degradation efficiency and selectivity of these molecules cannot be assumed to be equivalent to those of ML 2-14. For instance, the differential isoform degradation observed with ML 2-14 (36 nM vs. 14 nM) is a specific outcome of its ternary complex architecture and is not a class-wide feature of all BRD4 PROTACs. This makes ML 2-14 an essential tool for probing the specific biological consequences of recruiting RNF114 to BRD4.

PROTAC E3 Ligase RNF114 Cereblon Selectivity

Optimal Scientific Use-Cases for ML 2-14: Where Its Unique Properties Provide Decisive Experimental Advantage


Investigating BRD4 Isoform-Specific Functions in Breast Cancer

The differential DC50 values of ML 2-14 for the long (36 nM) and short (14 nM) isoforms of BRD4 enable researchers to titrate concentrations to preferentially deplete one isoform over the other [1]. This provides a powerful tool for dissecting the distinct biological roles of BRD4 isoforms in breast cancer cell lines like 231MFP, a level of precision not achievable with pan-BRD4 inhibitors or degraders that lack this characterized isoform selectivity. This application directly leverages the quantitative data presented in Section 3.

Probing RNF114 E3 Ligase-Dependent Biology

ML 2-14 is the definitive tool compound for studying the functional consequences of recruiting the RNF114 E3 ligase to a nuclear target. Its use of the covalent EN219 recruiter, distinct from the more common CRBN and VHL ligands, allows for the exploration of RNF114-specific degradation kinetics, substrate scope, and potential therapeutic vulnerabilities [1]. This is particularly relevant given the emerging role of RNF114 in cancer and the unique opportunity it presents for targeted protein degradation. The validated proteasome-dependent mechanism, as detailed in Section 3, ensures experimental outcomes are directly attributable to this pathway.

Designing Controlled Degradation vs. Inhibition Studies

For researchers seeking to compare the biological outcomes of target inhibition versus target degradation, ML 2-14 serves as a critical research reagent. Its well-characterized mechanism and the availability of its parent inhibitor (+)-JQ-1 enable precise, side-by-side studies to delineate the cellular consequences of acute BRD4 blockade versus sustained protein removal [1]. This is a foundational experiment in modern chemical biology and drug discovery, and the quantitative data on ML 2-14's degradation kinetics (Section 3) is essential for proper experimental design.

Developing and Validating PROTAC-Specific Assays

The robust and validated degradation of ML 2-14, which is fully reversible by Bortezomib and TAK-243 [1], makes it an ideal positive control for developing and troubleshooting new assays for PROTAC function. This includes high-throughput screening for degradation, assays to measure ternary complex formation, or cellular models to study PROTAC resistance. The established rescue mechanism provides a built-in validation step to confirm that any observed phenotype is specific to UPS-mediated degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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